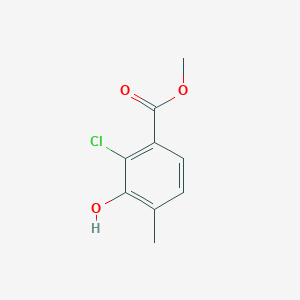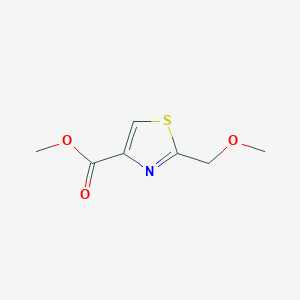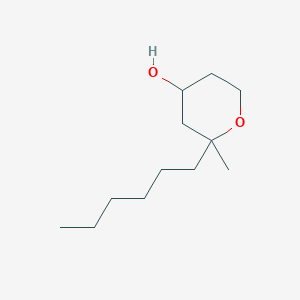
5-(4-Isopropylphenyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Isopropylphenyl)pentanoic Acid is an organic compound characterized by a pentanoic acid backbone with an isopropylphenyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)pentanoic Acid can be achieved through several methods. One common approach involves the alkylation of 4-isopropylbenzene with a suitable pentanoic acid derivative under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Isopropylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
5-(4-Isopropylphenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Isopropylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic Acid: A simpler analog with a straight-chain structure.
4-Isopropylbenzoic Acid: Contains the isopropylphenyl group but lacks the pentanoic acid backbone.
2-Pentenoic Acid: An unsaturated analog with a double bond in the carbon chain.
Uniqueness
5-(4-Isopropylphenyl)pentanoic Acid is unique due to its specific structural arrangement, combining the properties of both the isopropylphenyl group and the pentanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
5-(4-propan-2-ylphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O2/c1-11(2)13-9-7-12(8-10-13)5-3-4-6-14(15)16/h7-11H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
VKEIXVJAKRXVTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)







![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)



